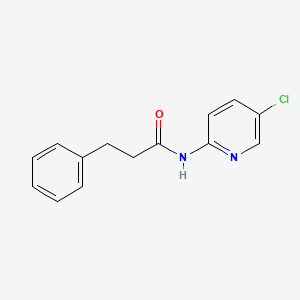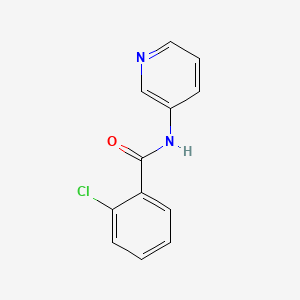
N-(2-sec-butylphenyl)-3-(4-chlorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sec-butylphenyl)-3-(4-chlorophenyl)acrylamide, also known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA is a synthetic compound that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(2-sec-butylphenyl)-3-(4-chlorophenyl)acrylamide is not well understood. However, it is believed that this compound exerts its biological activity by binding to specific targets, such as proteins or enzymes, and modulating their function. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces the production of inflammatory mediators. This compound has also been shown to possess antifungal activity. In vivo studies have shown that this compound reduces inflammation and pain in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-sec-butylphenyl)-3-(4-chlorophenyl)acrylamide possesses several advantages for use in lab experiments. It is a synthetic compound, which allows for the precise control of its structure and properties. This compound is also stable and can be easily synthesized in large quantities. However, this compound also possesses limitations, such as its potential toxicity and limited solubility in water.
Direcciones Futuras
N-(2-sec-butylphenyl)-3-(4-chlorophenyl)acrylamide has shown promising results in various fields, and future research should focus on further elucidating its mechanism of action and exploring its potential applications. One future direction could be the development of this compound derivatives with improved solubility and reduced toxicity. Another future direction could be the use of this compound as a building block for the synthesis of novel functional materials. Additionally, further studies are needed to explore the potential use of this compound in the treatment of Alzheimer's disease.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods, and it possesses several advantages and limitations for use in lab experiments. This compound has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science. Future research should focus on further elucidating its mechanism of action and exploring its potential applications.
Métodos De Síntesis
N-(2-sec-butylphenyl)-3-(4-chlorophenyl)acrylamide can be synthesized using various methods, including the reaction of 2-sec-butylphenylamine with 4-chlorocinnamaldehyde in the presence of a base. The reaction proceeds through an imine intermediate, which is subsequently reduced to form this compound. Other methods include the reaction of 2-sec-butylphenylamine with 4-chloroacrylonitrile in the presence of a base, or the reaction of 2-sec-butylphenylamine with 4-chloroacetophenone in the presence of a base.
Aplicaciones Científicas De Investigación
N-(2-sec-butylphenyl)-3-(4-chlorophenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to possess anticancer, anti-inflammatory, and antifungal properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease. In biochemistry, this compound has been used as a probe to study protein-ligand interactions. In materials science, this compound has been used as a building block for the synthesis of functional materials.
Propiedades
IUPAC Name |
(E)-N-(2-butan-2-ylphenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-3-14(2)17-6-4-5-7-18(17)21-19(22)13-10-15-8-11-16(20)12-9-15/h4-14H,3H2,1-2H3,(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIUXCNSLXPTSX-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]leucinate](/img/structure/B5324948.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B5324956.png)



![7-acetyl-N-propyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324994.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5325005.png)
![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5325011.png)
![(3S*,5S*)-1-(2-chlorobenzoyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5325014.png)

![N-benzyl-3-{[(2-methoxyethyl)(methyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5325029.png)
![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5325035.png)

![N-cyclopropyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5325051.png)